Product packaging for 5,6-Difluorobenzo[c][1,2,5]thiadiazole(Cat. No.:CAS No. 1293389-28-2)

5,6-Difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B1428432
CAS No.: 1293389-28-2
M. Wt: 172.16 g/mol
InChI Key: ZKBRJEYUJNJNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Difluorobenzo[c][1,2,5]thiadiazole (DFBT) is a fluorinated derivative of benzothiadiazole (BTD), a widely used electron-deficient heterocycle in organic electronics. The fluorine atoms at the 5,6-positions enhance electron-withdrawing properties, lowering the lowest unoccupied molecular orbital (LUMO) energy to −0.89 eV compared to −0.71 eV for non-fluorinated BTD . This modification improves charge transport and enables fine-tuning of optoelectronic properties in donor-acceptor (D-A) copolymers for applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F2N2S B1428432 5,6-Difluorobenzo[c][1,2,5]thiadiazole CAS No. 1293389-28-2

Properties

IUPAC Name

5,6-difluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBRJEYUJNJNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293389-28-2
Record name 5,6-Difluoro-2,1,3-benzothiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Fluorination

Overview:
This method introduces fluorine atoms directly onto the benzothiadiazole ring using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide.

Procedure Example:

Step Reagents & Conditions Notes
Fluorination N-fluorobenzenesulfonimide, solvent (e.g., acetonitrile), controlled temperature Ensures selective fluorination at 5,6 positions
Workup & Purification Extraction, chromatography Removes unreacted starting material
  • Advantages: High selectivity for the 5,6 positions; relatively straightforward.
  • Limitations: Requires careful control of reaction conditions to avoid over-fluorination or side products.

Halogenation Followed by Nucleophilic Substitution

Overview:
A two-step method where a precursor benzothiadiazole is first halogenated (often brominated or chlorinated) at the 5 and 6 positions, followed by nucleophilic substitution with a fluoride source.

Procedure Example:

Step Reagents & Conditions Notes
Halogenation N-bromosuccinimide (NBS), solvent (e.g., 1,2-dichlorobenzene), 55°C, 3 h Introduces bromine at 5,6 positions
Nucleophilic Substitution Fluoride source (e.g., KF), polar aprotic solvent, elevated temperature Replaces bromine with fluorine
Purification Recrystallization from toluene Yields yellow crystalline product
  • Example Yield: 84% for brominated intermediate.
  • Advantages: High yield, scalable, and allows for further functionalization before fluorination.
  • Limitations: Multi-step, requires handling of halogenated intermediates.

Functionalized Derivatives

Preparation of functionalized derivatives such as 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c]thiadiazole involves additional steps, typically starting from the difluorinated core, followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce various substituents.

Example:

Step Reagents & Conditions Notes
Cross-coupling Organometallic reagents, Pd catalyst, base, solvent Forms extended conjugated systems

Comparative Table of Preparation Methods

Method Key Reagents Main Steps Yield Advantages Limitations
Direct Fluorination N-fluorobenzenesulfonimide 1-step fluorination Moderate Selective, simple Sensitive to conditions
Halogenation + Substitution NBS (or NCS), KF (or other fluoride) 2-steps High (84%) High yield, scalable Multi-step, intermediates
Functionalized Derivatives Pd catalyst, organometallic reagents Multi-step Variable Customizable, versatile Complex, more steps

Research Findings and Optimization Strategies

  • Reaction Optimization:
    Careful temperature control and reagent stoichiometry are essential for maximizing yield and minimizing by-products, especially during direct fluorination.
  • Purification:
    Recrystallization from toluene or similar solvents is commonly used to obtain high-purity product.
  • Scalability: The halogenation–substitution approach is favored for larger-scale synthesis due to its robustness and high yield.

Scientific Research Applications

5,6-Difluorobenzo[c][1,2,5]thiadiazole has numerous applications in scientific research:

Comparison with Similar Compounds

Benzothiadiazole (BTD)

  • LUMO Energy : −0.71 eV .
  • Role : A foundational electron-acceptor unit lacking fluorine substituents.
  • Performance: Non-fluorinated BTD-based polymers exhibit higher LUMO levels, limiting electron affinity and charge separation efficiency in OPVs. For example, PIDTT-TBT (non-fluorinated) showed inferior photovoltaic performance compared to PIDTT-TFBT (DFBT-based) due to reduced exciton dissociation .

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole (BTO)

  • Structure : Alkoxy groups replace fluorine atoms, introducing electron-donating effects.
  • Role : Modulates solubility and crystallinity but reduces electron-withdrawing strength.
  • Performance : In D-A copolymers (e.g., PaDTNBTO), BTO-based polymers exhibit broader bandgaps (1.8–2.0 eV) and lower charge carrier mobility compared to DFBT analogues .

Benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole

  • LUMO Energy : −1.99 eV .
  • Role : A π-extended analogue with dual thiadiazole rings.
  • Performance : While its ultra-low LUMO enhances electron transport, synthetic complexity and poor solubility limit practical applications .

Vinylene-Bridged DFBT (FBTzE)

  • Structure : DFBT fused with vinylene bridges to extend π-conjugation.
  • Role : Enhances charge delocalization and reduces optical bandgap (1.4–1.6 eV).
  • Performance : FBTzE-based polymers achieve higher OFET hole mobility (0.12–0.25 cm²/V·s) and OPV power conversion efficiencies (PCEs) of 8–10% .

Key Research Findings

Optoelectronic Properties

Compound LUMO (eV) Bandgap (eV) Application Performance Metrics
DFBT −0.89 1.5–1.7 OPVs, OLEDs PCE: 9–12%; PLQY: 60–75%
BTD −0.71 1.8–2.2 OFETs Hole mobility: 0.01–0.05 cm²/V·s
BTO −1.2 1.8–2.0 Sensors Lower thermal stability
FBTzE −1.05 1.4–1.6 OPVs, OFETs PCE: 8–10%; Mobility: 0.12–0.25 cm²/V·s

Device Performance

  • OPVs : DFBT-based polymers (e.g., PT-ODTTBT) achieve PCEs >10% due to enhanced exciton dissociation and reduced recombination . Ternary systems incorporating DFBT derivatives (e.g., BTF) reach PCEs of 16% by improving light absorption and charge transport .
  • OLEDs : Copolymers like CP1 (DFBT + carbazole) exhibit intense red photoluminescence (PL) with quantum yields up to 75%, outperforming DBSO-based analogues (CP2) .
  • OFETs : Fluorination in DFBT improves molecular ordering, yielding hole mobility values of 0.1–0.3 cm²/V·s in thin-film devices .

Biological Activity

5,6-Difluorobenzo[c][1,2,5]thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure characterized by a thiadiazole ring fused with a benzene derivative. The presence of fluorine atoms at the 5 and 6 positions enhances its electronic properties, potentially influencing its interactions with biological targets. The compound's molecular formula is C7H4F2N2SC_7H_4F_2N_2S, and it exhibits significant stability due to its aromatic nature.

Biological Activities

The biological activities associated with this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of thiadiazoles possess significant activity against Candida albicans and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Microorganism Activity Reference
Candida albicansInhibition observed
Escherichia coliSignificant inhibition

2. Anti-Cancer Properties

Thiadiazole derivatives are recognized for their anti-cancer potential. Studies have shown that compounds related to this compound can inhibit the proliferation of cancer cell lines. For example, a series of synthesized thiadiazoles were evaluated for their cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Some derivatives exhibited IC50 values in the nanomolar range, indicating potent anti-tumor activity .

Cell Line IC50 (nM) Activity
A54915Anti-cancer
HeLa20Anti-cancer

3. Anti-Inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented extensively. Compounds similar to this compound were found to significantly reduce paw edema in animal models when compared to standard anti-inflammatory drugs like indomethacin . This suggests a mechanism that may involve inhibition of pro-inflammatory mediators.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anti-Cancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
  • Anti-Inflammatory Mechanism : The inhibition of nitric oxide synthase (NOS) has been proposed as a pathway through which thiadiazoles exert their anti-inflammatory effects .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in various biological assays:

  • A study by Aliyu et al. (2021) synthesized new derivatives and tested them against multiple cancer cell lines. The results indicated that certain compounds displayed significant cytotoxicity with minimal toxicity to normal cells .
  • Another investigation focused on the anti-biofilm activity against Klebsiella pneumoniae, revealing that modified thiadiazoles could inhibit biofilm formation effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,6-difluorobenzo[c][1,2,5]thiadiazole (DFBT), and how do reaction conditions influence yield?

  • Methodological Answer : DFBT is typically synthesized via cyclization of fluorinated benzene-1,2-diamine derivatives. For example:

  • Route 1 : 4,5-Difluorobenzene-1,2-diamine reacts with thionyl chloride (SOCl₂) in the presence of triethylamine, yielding DFBT with SO₂ gas release .

  • Route 2 : 1,2-Difluoro-4,5-diaminobenzene undergoes iodination in concentrated sulfuric acid, followed by Stille coupling with thiophene derivatives to form brominated intermediates (e.g., 4,7-bis(5-bromothiophen-2-yl)-DFBT) .

    • Key Variables :
  • Catalysts : Pd(PPh₃)₄ or Pd₂(dba)₃ for coupling reactions .

  • Purification : Silica gel column chromatography (e.g., petroleum ether/dichloromethane mixtures) achieves yields of 48–52% .

    Synthetic Route Starting Material Catalyst Yield Reference
    Cyclization with SOCl₂4,5-Difluorobenzene-1,2-diamineNone~60%
    Stille Coupling4,7-Diiodo-DFBTPd(PPh₃)₄52.5%

Q. How is DFBT characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :

  • 1H/13C NMR : Peaks at δ 8.17 (s, 2H) and δ 151.62–128.48 (aromatic carbons) confirm the benzothiadiazole core and fluorinated substituents .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for intermediates like 4,7-dibromo-DFBT) .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography isolates products .

Advanced Research Questions

Q. How does fluorination at the 5,6-positions of benzothiadiazole enhance electron-deficient properties for organic photovoltaics?

  • Methodological Answer : Fluorination lowers the LUMO energy (~3.8 eV), improving electron affinity. This facilitates charge transfer in donor-acceptor polymers (e.g., PDTP-DFBT), achieving power conversion efficiencies (PCEs) up to 7.9% in solar cells .
  • Experimental Design :

  • Device Fabrication : Blend DFBT-based polymers (e.g., PGeTPTBT) with PC71BM in dichlorobenzene, spin-coat onto ITO/PEDOT:PSS substrates .

  • Performance Metrics : Optimize Jsc (17.80 mA cm⁻²) and FF (65%) via thermal annealing .

    Polymer PCE (%) Voc (V) Jsc (mA cm⁻²) FF (%) Reference
    PDTP-DFBT7.900.6817.8065
    PGeTPTBT5.020.7212.5058

Q. What strategies resolve contradictions in spectroscopic data for DFBT derivatives, particularly in aggregated vs. monomeric states?

  • Methodological Answer :

  • Aggregation-Induced Emission (AIE) : DFBT-based luminogens (e.g., DTPA-BT-F) exhibit redshifted emission (λem = 650 nm) in nanocrystalline form due to restricted intramolecular motion. Use nanoprecipitation with THF/water mixtures to stabilize AIE-active states .
  • X-Ray Crystallography : Analyze dihedral angles (50.8–69.9°) between benzothiadiazole and substituents (e.g., carbazole) to explain conformational flexibility and packing discrepancies .

Q. How can DFBT be functionalized for bioimaging applications, and what are the critical biocompatibility considerations?

  • Methodological Answer :

  • Functionalization : Introduce carbazole via nucleophilic substitution of fluorine atoms, creating DCBT derivatives for deep-red emission .
  • Biocompatibility : Encapsulate DFBT nanocrystals (NCs) in PEGylated lipids to reduce cytotoxicity. Validate via MTT assays (>80% cell viability at 100 µg/mL) .
    • Experimental Workflow :

Synthesize DCBT via Pd-catalyzed C–H activation .

Characterize NCs via dynamic light scattering (DLS; size ~50 nm).

Perform STED nanoscopy with 640 nm excitation and 780 nm depletion lasers .

Data Contradiction Analysis

Q. Why do reported yields for Stille coupling of DFBT intermediates vary (48–52%), and how can reproducibility be improved?

  • Root Cause : Differences in catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvent purity (anhydrous dioxane vs. technical grade) .
  • Mitigation Strategies :

  • Use Schlenk-line techniques for oxygen-free conditions.
  • Optimize stoichiometry (e.g., 1:1.2 ratio of DFBT to thiophene-stannane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluorobenzo[c][1,2,5]thiadiazole
Reactant of Route 2
5,6-Difluorobenzo[c][1,2,5]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.